(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
(4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-17(19(25)14-8-4-2-5-9-14)18(21)16-12-22-24(20(16)23-13)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBUUQOULNLCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Appropriate Precursors
A common approach involves cyclization reactions starting from substituted hydrazines and β-dicarbonyl compounds or their equivalents to form the pyrazolo[3,4-b]pyridine skeleton. For example, reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds under reflux conditions in acidic media can yield the fused heterocycle.
Functional Group Introduction
- Amino group (4-amino): Typically introduced via nucleophilic substitution or by using amino-substituted precursors. In some methods, the amino group is installed by reaction of diazonium salts derived from amino precursors with the heterocyclic core.
- Methyl group (6-methyl): Incorporated by starting from methyl-substituted precursors or via methylation reactions using methylating agents.
- Phenyl group (1-phenyl): Often introduced through N-arylation of the pyrazole nitrogen using phenyl halides under palladium-catalyzed conditions or by starting with phenyl-substituted hydrazines.
- Benzoyl group (phenylmethanone): Attached via acylation reactions, typically Friedel-Crafts acylation or by reaction with benzoyl chloride or benzoyl derivatives under controlled conditions.
Representative General Procedure
One efficient synthetic method reported involves:
- Mixing the appropriate substituted hydrazine (bearing the amino and methyl groups) with a phenyl-substituted α,β-unsaturated ketone or equivalent in ethanol with acetic acid.
- Heating under reflux or elevated temperature (e.g., 130 °C) under an oxygen atmosphere for extended periods (e.g., 18 hours).
- Crystallization and purification by recrystallization to isolate the target pyrazolo[3,4-b]pyridine derivative with the benzoyl group attached.
This method yields high purity products with yields ranging from 70-90% depending on substrate scope and reaction conditions.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Substituted hydrazine + α,β-unsaturated ketone, EtOH + AcOH | 130 °C | 18 h | 80-90 | Oxygen atmosphere improves yield |
| Amino group introduction | Diazotization of amino precursors, coupling reactions | 0-5 °C | 3 h | 75-85 | Use of sodium acetate in ethanol |
| Phenyl group attachment | N-arylation via Pd-catalysis or phenyl-substituted precursors | Reflux | 4-6 h | 70-85 | Palladium catalysts enhance selectivity |
| Benzoyl group acylation | Benzoyl chloride or equivalent, base (e.g., pyridine) | Room temp or reflux | 2-4 h | 70-80 | Controlled addition avoids side reactions |
Research Findings Supporting the Methods
- A study demonstrated the preparation of pyrazolo[1,5-a]pyridines via condensation of hydrazines with 1,3-dicarbonyl compounds in ethanol/acetic acid under oxygen, yielding derivatives with amino and methyl substitutions in high yields and purity confirmed by spectral data and X-ray crystallography.
- Another work reported the use of diazonium salts derived from amino-substituted pyrazoles to introduce amino groups via coupling reactions in ethanol with sodium acetate at low temperatures, facilitating the formation of amino-functionalized pyrazolo derivatives.
- The phenyl and benzoyl groups were successfully introduced either by starting from phenyl-substituted hydrazines or by acylation reactions under mild conditions, with purification by recrystallization ensuring high purity and structural confirmation by NMR and mass spectrometry.
Summary Table of Preparation Methods
| Method No. | Reaction Type | Key Reagents | Conditions | Product Functionalization | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | Substituted hydrazine + α,β-unsaturated ketone | EtOH + AcOH, reflux, O2 | Pyrazolo[3,4-b]pyridine core formation | 80-90 |
| 2 | Diazotization & Coupling | Amino precursor, NaNO2, NaOAc, ethanol | 0-5 °C, 3 h | Amino group introduction | 75-85 |
| 3 | N-Arylation / Acylation | Phenyl halides or benzoyl chloride, Pd catalyst or base | Reflux or room temp, 2-6 h | Phenyl and benzoyl substitution | 70-85 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing a hydrogen atom on the pyrazolo[3,4-b]pyridine ring with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Nitro derivatives: : Resulting from the oxidation of the amino group.
Amine derivatives: : Resulting from the reduction of the nitro group.
Substituted pyrazolo[3,4-b]pyridines: : Resulting from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for the development of pharmaceutical agents.
- Anticancer Activity : Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, studies suggest that modifications to the pyrazolo ring can enhance cytotoxicity against various cancer cell lines. Specific derivatives have been evaluated for their ability to inhibit tumor growth in vivo and in vitro, demonstrating potential as anticancer therapeutics .
- Antimicrobial Properties : The compound's derivatives have also been investigated for antimicrobial activity. It was found that certain modifications could enhance efficacy against bacterial strains, making it a candidate for developing new antibiotics .
Biochemical Applications
The interactions of (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone with biological macromolecules have been studied to understand its mechanism of action.
- Enzyme Inhibition : Studies have shown that the compound can act as an inhibitor of specific enzymes, impacting metabolic pathways in cells. For example, its interaction with lysozyme was analyzed using fluorescence quenching techniques to determine binding constants and thermodynamic parameters . Such interactions are crucial for understanding how these compounds can modulate biological functions.
Material Science
Beyond biological applications, the compound is being explored for its potential use in material sciences.
- Organic Electronics : The unique electronic properties of pyrazolo compounds make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the charge transport properties of these materials shows promise for developing more efficient electronic devices .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed IC50 values in the low micromolar range against breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Certain derivatives exhibited bactericidal effects against E. coli and Staphylococcus aureus. |
| Study 3 | Enzyme Interaction | The binding affinity of the compound with lysozyme was quantified, revealing significant conformational changes upon binding. |
| Study 4 | Material Science | Demonstrated potential as a charge transport material in OLED applications with improved efficiency metrics compared to traditional materials. |
Mechanism of Action
The mechanism by which (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological and physicochemical profiles depending on substituent patterns. Below is a systematic comparison with structurally analogous compounds from recent literature:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Stability: The 4-amino group in the target compound enhances hydrogen bonding, as evidenced by intramolecular O–H···O interactions in its crystal structure . This contrasts with 3h, where the 2-hydroxyphenyl group forms weaker π–π stacking interactions . Halogenated derivatives (e.g., 3q, 3v) exhibit higher melting points (>180°C) due to increased molecular rigidity and intermolecular halogen bonding .
Biological Activity Modulation: Amino vs. Hydroxy Groups: The 4-amino substituent in the target compound likely enhances kinase binding affinity compared to hydroxylated analogs (e.g., 3h), as seen in its interaction with CDK8-CYCC . Chlorine Substituents: Chlorinated derivatives (3q, 3v) demonstrate potent antimicrobial and anticancer activities, attributed to electron-withdrawing effects enhancing electrophilic reactivity .
Synthetic Efficiency :
- The target compound achieves a 95% yield under FeCl3 catalysis, outperforming nitro-substituted analogs (e.g., 3g : 68% yield) due to reduced steric hindrance at position 4 .
Table 2: Spectroscopic Data Comparison
Structural and Functional Insights
- Hydrogen Bonding: The target compound’s amino group participates in intramolecular N–H···O hydrogen bonds, stabilizing its planar conformation . This contrasts with BMS-265246, where the 4-butoxy group increases lipophilicity but reduces polar interactions .
- π–π Interactions : Derivatives with electron-rich aryl groups (e.g., 3k, 3j) exhibit enhanced π–π stacking in crystal lattices, correlating with improved thermal stability .
Biological Activity
The compound (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone is a pyrazolo[3,4-b]pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various reagents can yield derivatives with enhanced biological properties. The synthetic pathways often utilize techniques like one-pot reactions and diazotization to achieve the desired structure .
Anticancer Properties
Recent studies have demonstrated significant anticancer activity associated with pyrazolo[3,4-b]pyridine derivatives. For example, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited IC50 values ranging from 60 nM to 580 nM against various cancer cell lines, including liver (HEPG2) and gastric (NUGC) cancers . Table 1 summarizes the cytotoxicity of selected derivatives:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | HEPG2 | 399 |
| 4b | MCF | 580 |
| 4c | NUGC | 60 |
These findings suggest that modifications to the pyrazole ring can enhance selectivity and potency against specific cancer types.
The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis in cancer cells. Studies indicate that these pyrazole derivatives may activate caspase pathways and inhibit cell proliferation by disrupting cell cycle progression .
Antioxidant Activity
Beyond anticancer effects, some pyrazolo[3,4-b]pyridine derivatives also exhibit antioxidant properties. For instance, certain compounds have shown effective radical scavenging abilities in various assays, indicating their potential in mitigating oxidative stress-related diseases .
Case Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of several pyrazolo[3,4-b]pyridine derivatives on different cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between these compounds and their biological targets .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of aminopyrazole derivatives revealed that certain functional groups significantly influence biological activity. For example, substituents at the para position of the phenyl ring were found to enhance anticancer activity while maintaining low toxicity levels towards normal cells . This information is critical for designing new compounds with improved therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using pyrazole precursors and aromatic aldehydes. For example, α,β-unsaturated ketones are formed by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aldehydes like furfural or 4-methoxybenzaldehyde under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Data from analogous pyrazolo-pyridine derivatives suggest that yields range from 60–85% depending on the aldehyde’s electronic properties .
Table 1 : Example Reaction Conditions and Yields for Analogous Compounds
| Aldehyde | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Ethanol | Reflux | 82 | |
| Furfural | Toluene | 80°C | 68 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹, carbonyl peaks at ~1680 cm⁻¹) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm); mobile phase gradients of acetonitrile/water are typical .
- NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~190 ppm) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Test against kinases or oxidoreductases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Validate Target Engagement : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to putative targets .
Meta-Analysis : Compare data across multiple studies, adjusting for differences in assay design (e.g., endpoint vs. real-time measurements) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
-
Core Modifications : Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance solubility .
-
Amino Group Derivatization : Acylation or sulfonation to improve metabolic stability .
-
Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
Table 2 : Example SAR Modifications and Observed Effects
Modification Bioactivity Change Reference Phenyl → Thiophene ↑ Solubility, ↓ IC₅₀ Amino → Acetyl ↑ Metabolic Stability
Q. What experimental and computational approaches elucidate the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 Inhibition Screening : Use fluorometric kits to assess interactions with CYP3A4/2D6 .
- Quantum Mechanics (QM) : Calculate activation energies for potential metabolic pathways (e.g., oxidation at the methyl group) .
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., DMF/water). Resolve bond lengths and angles to confirm tautomeric forms (e.g., pyrazole vs. pyridone) .
- Comparative Analysis : Overlay crystal structures with docking poses to validate computational predictions .
Methodological Challenges and Solutions
Q. What are the limitations in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Methodological Answer :
- Challenge : Low yields in multi-step syntheses due to side reactions (e.g., aldol condensation).
- Solution : Use flow chemistry to improve heat/mass transfer and reduce reaction times .
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
Refine Force Fields : Adjust parameters in molecular dynamics simulations to better match experimental conformations .
Include Solvent Effects : Explicit solvent models (e.g., TIP3P) improve docking accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
